molecular formula C12H23N3O B1521286 N-cyclopentyl-2-(piperazin-1-yl)propanamide CAS No. 1018568-87-0

N-cyclopentyl-2-(piperazin-1-yl)propanamide

Cat. No.: B1521286
CAS No.: 1018568-87-0
M. Wt: 225.33 g/mol
InChI Key: FVWRDFSLDIZCDW-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(piperazin-1-yl)propanamide is a chemical compound with the molecular formula C12H23N3O

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the cyclopentyl group and piperazine moiety. The process typically involves the reaction of cyclopentylamine with piperazine-1-carboxylic acid under specific conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure settings.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions involving the replacement of functional groups within the compound are also possible.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Piperazine-1-carboxylic acid derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyl-2-(piperazin-1-yl)propanamide has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to understand the interaction of piperazine derivatives with biological systems.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-(piperazin-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide

  • 7-cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)acetamide

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Properties

IUPAC Name

N-cyclopentyl-2-piperazin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10(15-8-6-13-7-9-15)12(16)14-11-4-2-3-5-11/h10-11,13H,2-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWRDFSLDIZCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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